molecular formula C15H18N2O4 B4722867 N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide

Cat. No. B4722867
M. Wt: 290.31 g/mol
InChI Key: YRNAYLGMDZJJJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as ADX-47273, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides, which have been found to have various biological activities. ADX-47273 is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays an important role in modulating synaptic transmission and plasticity in the central nervous system.

Mechanism of Action

The mechanism of action of N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide involves the selective activation of mGluR5, which leads to the modulation of various signaling pathways in the brain. Activation of mGluR5 by N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to enhance the release of neurotransmitters such as glutamate and dopamine, and to increase the expression of synaptic proteins involved in synaptic plasticity.
Biochemical and Physiological Effects:
N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects in preclinical studies. These include the enhancement of synaptic plasticity, the modulation of neurotransmitter release, and the improvement of cognitive function. In addition, N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been found to have anxiolytic and antidepressant effects, as well as potential anti-addictive properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide in laboratory experiments include its selectivity for mGluR5, its ability to enhance synaptic plasticity and cognitive function, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide include its relatively low potency and the need for further optimization of its pharmacokinetic properties.

Future Directions

For the research on N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide include the development of more potent and selective mGluR5 agonists, the optimization of the pharmacokinetic properties of N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, and the evaluation of its therapeutic potential in clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide on synaptic plasticity and cognitive function, and to explore its potential applications in other neurological and psychiatric disorders.

Scientific Research Applications

N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. The selective activation of mGluR5 by N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease, schizophrenia, and addiction. In addition, N-allyl-3-(3,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been found to have anxiolytic and antidepressant effects in preclinical studies.

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-prop-2-enyl-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-4-7-16-15(18)14-9-11(17-21-14)10-5-6-12(19-2)13(8-10)20-3/h4-6,8,14H,1,7,9H2,2-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRNAYLGMDZJJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(C2)C(=O)NCC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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